Diisopropyl fumarate CAS number 7283-70-7 properties
Diisopropyl fumarate CAS number 7283-70-7 properties
An In-Depth Technical Guide to Diisopropyl Fumarate (B1241708) (CAS 7283-70-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl fumarate (CAS No. 7283-70-7) is a diester of fumaric acid and isopropanol. It is a colorless to pale yellow liquid characterized by a pleasant odor and low volatility.[1] This compound serves as a versatile intermediate in organic synthesis and as a monomer for polymerization reactions.[1][2] Its applications are notable in the pharmaceutical industry and in the development of biomaterials, particularly as a component in scaffolds for bone tissue engineering.[3] This document provides a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and relevant experimental procedures.
Physicochemical Properties
The fundamental physical and chemical characteristics of Diisopropyl fumarate are summarized below. These properties are crucial for its handling, application in synthesis, and material science.
| Property | Value | Source(s) |
| CAS Number | 7283-70-7 | [4][5] |
| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |
| Molecular Weight | 200.23 g/mol | [5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Odor | Pleasant | [1] |
| Melting Point | 2 °C (lit.) | [4] |
| Boiling Point | 110 °C at 12 mmHg (lit.) | [4] |
| Density | 0.9941 g/cm³ (Estimated) | [1][3] |
| Water Solubility | 112.6 mg/L at 25 °C (Estimated) | |
| Solubility | Soluble in DMSO and other organic solvents.[1][3] | |
| IUPAC Name | diisopropyl (2E)-but-2-enedioate |
Toxicological Profile
Understanding the toxicological properties of Diisopropyl fumarate is essential for safe handling and for assessing its biocompatibility in drug development and tissue engineering applications.
| Parameter | Value / Observation | Source(s) |
| Acute Oral Toxicity | LD50 (Rat): 3250 mg/kg (Minimally toxic after single ingestion) | |
| Skin Irritation | Causes skin irritation (GHS Category 2). | [7] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2). | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [7] |
Synthesis and Reactivity
Diisopropyl fumarate is typically synthesized via the Fischer-Speier esterification of fumaric acid with isopropanol.[4] The reaction involves heating the reactants in the presence of an acid catalyst. Due to the steric hindrance of the isopropyl groups, the esterification rate can be slow, often requiring elevated temperatures and pressure to achieve high yields.[4] It participates in reactions typical of unsaturated esters, such as polymerization and transesterification.[2]
Caption: Fischer-Speier esterification of fumaric acid to Diisopropyl fumarate.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis of Diisopropyl fumarate and the determination of its key physicochemical properties.
Synthesis via Fischer-Speier Esterification
This protocol is adapted from patent descriptions for the production of Diisopropyl fumarate.
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Apparatus Setup: Assemble a pressure-rated reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and a reflux condenser.
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Charging Reactants: To the reaction vessel, add fumaric acid (1.0 equivalent) and excess isopropyl alcohol (2.5 to 6.0 equivalents). The excess alcohol acts as both a reactant and a solvent.
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Catalyst Addition: Add an esterification catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents relative to fumaric acid).
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Reaction Conditions: Seal the vessel and begin stirring. Heat the mixture under pressure to a temperature of 120-180 °C. Maintain reflux at this temperature. The reaction progress can be monitored by tracking the removal of the water byproduct, for instance, through an azeotropic distillation setup (e.g., Dean-Stark trap) if the reaction is run at atmospheric pressure in a suitable solvent like n-hexane.
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Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as a 5% sodium bicarbonate solution.
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Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the excess isopropyl alcohol and solvent under reduced pressure. The final product can be further purified by vacuum distillation.
Determination of Physicochemical Properties
The following diagram and protocols describe a general workflow for characterizing an organic liquid like Diisopropyl fumarate.
Caption: General workflow for synthesis and property determination.
5.2.1 Melting Point Determination (Thiele Tube Method)
Since Diisopropyl fumarate's melting point is near room temperature (2 °C), this procedure would require a cooling bath.
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Sample Preparation: A small amount of the solid (cooled) compound is introduced into a capillary tube, which is then sealed at one end.
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Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band. The assembly is placed in a Thiele tube filled with a suitable cooling liquid (e.g., ethanol/dry ice bath).
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Measurement: The bath is allowed to warm slowly (approx. 1-2 °C per minute).
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Data Recording: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. For pure compounds, this range is typically narrow.
5.2.2 Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes.
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Sample Preparation: Add approximately 0.5 mL of Diisopropyl fumarate to a small test tube (Durham tube).
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Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
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Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.
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Heating: Heat the bath gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Data Recording: Remove the heat source once a steady stream of bubbles is observed. The liquid will begin to cool and will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the atmospheric pressure, as boiling point is pressure-dependent.
5.2.3 Solubility Determination
This protocol provides a qualitative assessment of solubility.
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Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).
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Sample Addition: To each test tube, add Diisopropyl fumarate dropwise (e.g., 20-30 mg), shaking after each addition.
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Observation: Observe whether the compound dissolves completely. Note the formation of layers for immiscible liquids or a cloudy suspension for insoluble solids.
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Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent. For Diisopropyl fumarate, it is expected to be largely insoluble in water but soluble in organic solvents.[2][8]
Applications and Potential Biological Activity
Diisopropyl fumarate is primarily utilized as a chemical intermediate and a monomer.[2] A significant area of research is its use in creating biodegradable polymers, such as poly(propylene fumarate) (PPF), for medical applications. These polymers are used as scaffolds in bone tissue engineering, providing a structure for new bone growth.[9]
While the direct interaction of Diisopropyl fumarate with cellular signaling pathways is not well-documented, its metabolic product, fumarate, is known to influence cellular processes. Fumarate is an intermediate in the Krebs cycle and its accumulation has been shown to impact epigenetic regulation. Specifically, high levels of fumarate can inhibit the activity of histone demethylases, leading to changes in histone methylation, such as H3K9 methylation. This can, in turn, affect gene expression and inhibit the osteogenic differentiation of stem cells.[10] This potential mechanism is a critical consideration for researchers designing fumarate-based biomaterials for bone regeneration.
Caption: Potential influence of fumarate (metabolite) on osteogenic signaling.[10]
References
- 1. DIISOPROPYL FUMARATE CAS#: 7283-70-7 [m.chemicalbook.com]
- 2. CAS 7283-70-7: Diisopropyl fumarate | CymitQuimica [cymitquimica.com]
- 3. Diisopropyl fumarate | TargetMol [targetmol.com]
- 4. DIISOPROPYL FUMARATE | 7283-70-7 [chemicalbook.com]
- 5. Diisopropyl Fumarate - CAS - 7283-70-7 | Axios Research [axios-research.com]
- 6. scbt.com [scbt.com]
- 7. Diisopropyl fumarate | C10H16O4 | CID 5357078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Effects of Dimethyl Fumarate on Atherosclerosis in the Apolipoprotein E-Deficient Mouse Model with Streptozotocin-Induced Hyperglycemia Mediated By the Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element (Nrf2/ARE) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fumarate Restrains Alveolar Bone Restoration via Regulating H3K9 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
